Cas no 6081-87-4 (2-Chloro-n-4-(4-methylphenyl)-1,3-thiazol-2-ylacetamide)

2-Chloro-n-4-(4-methylphenyl)-1,3-thiazol-2-ylacetamide is a synthetic organic compound with diverse applications in medicinal chemistry. This compound exhibits high purity and stability, making it suitable for research and development purposes. Its unique structural features contribute to its efficacy in various biochemical pathways, offering potential for drug discovery and synthesis.
2-Chloro-n-4-(4-methylphenyl)-1,3-thiazol-2-ylacetamide structure
6081-87-4 structure
商品名:2-Chloro-n-4-(4-methylphenyl)-1,3-thiazol-2-ylacetamide
CAS番号:6081-87-4
MF:C12H11N2OSCl
メガワット:266.74654
MDL:MFCD00657851
CID:525357
PubChem ID:824089

2-Chloro-n-4-(4-methylphenyl)-1,3-thiazol-2-ylacetamide 化学的及び物理的性質

名前と識別子

    • 2-chloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide
    • 2-CHLORO-N-(4-P-TOLYL-THIAZOL-2-YL)-ACETAMIDE
    • 2-Chloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-acetamide
    • Z56889132
    • EN300-01955
    • CS-0218755
    • 2-Chloro-N-(4-(p-tolyl)thiazol-2-yl)acetamide
    • F73757
    • VS-04137
    • BBL014045
    • 6081-87-4
    • DTXSID90356427
    • AKOS000115696
    • SR-01000356476-1
    • 2-chloro-N-(4-p-tolylthiazol-2-yl)acetamide
    • STK206178
    • MFCD00657851
    • 2-CHLORO-N-(4-P-TOLYL-THIAZOL-2-YL)ACETAMIDE
    • SR-01000356476
    • ALBB-002205
    • 2-Chloro-n-4-(4-methylphenyl)-1,3-thiazol-2-ylacetamide
    • MDL: MFCD00657851
    • インチ: InChI=1S/C12H11ClN2OS/c1-8-2-4-9(5-3-8)10-7-17-12(14-10)15-11(16)6-13/h2-5,7H,6H2,1H3,(H,14,15,16)
    • InChIKey: OVZLZSDKRSUJAB-UHFFFAOYSA-N
    • ほほえんだ: CC1=CC=C(C2=CSC(NC(CCl)=O)=N2)C=C1

計算された属性

  • せいみつぶんしりょう: 266.02800
  • どういたいしつりょう: 266.028
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 17
  • 回転可能化学結合数: 4
  • 複雑さ: 269
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 70.2A^2
  • 疎水性パラメータ計算基準値(XlogP): 3.1

じっけんとくせい

  • 密度みつど: 1.346
  • 屈折率: 1.638
  • PSA: 70.23000
  • LogP: 3.36880

2-Chloro-n-4-(4-methylphenyl)-1,3-thiazol-2-ylacetamide セキュリティ情報

2-Chloro-n-4-(4-methylphenyl)-1,3-thiazol-2-ylacetamide 税関データ

  • 税関コード:2934100090
  • 税関データ:

    中国税関コード:

    2934100090

    概要:

    2934100090.構造上に非縮合チアゾール環を含む化合物(水素化の有無にかかわらず)。付加価値税:17.0%。税金還付率:9.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    2934100090構造中に非縮合チアゾール環(水素化の有無にかかわらず)を含むその他の化合物付加価値税:17.0%税金還付率:9.0%管理条件:なし最恵国関税:6.5% General tariff:20.0%

2-Chloro-n-4-(4-methylphenyl)-1,3-thiazol-2-ylacetamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB378222-1 g
2-Chloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide
6081-87-4
1g
€239.00 2023-04-25
eNovation Chemicals LLC
Y1261905-100mg
2-CHLORO-N-(4-P-TOLYL-THIAZOL-2-YL)-ACETAMIDE
6081-87-4 95%
100mg
$185 2024-06-06
TRC
B801795-100mg
2-Chloro-n-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide
6081-87-4
100mg
$ 210.00 2022-06-06
TRC
B801795-10mg
2-Chloro-n-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide
6081-87-4
10mg
$ 50.00 2022-06-06
abcr
AB378222-10 g
2-Chloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide
6081-87-4
10g
€1074.00 2023-04-25
Alichem
A059005459-5g
2-Chloro-N-(4-(p-tolyl)thiazol-2-yl)acetamide
6081-87-4 95%
5g
$771.72 2023-09-01
A2B Chem LLC
AG66097-5g
2-Chloro-n-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide
6081-87-4 95%
5g
$680.00 2024-04-19
1PlusChem
1P00EAKX-250mg
2-CHLORO-N-(4-P-TOLYL-THIAZOL-2-YL)-ACETAMIDE
6081-87-4 95%
250mg
$340.00 2024-04-22
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1289425-5g
2-Chloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide
6081-87-4 95+%
5g
¥21893.00 2024-05-07
abcr
AB378222-1g
2-Chloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide; .
6081-87-4
1g
€237.00 2025-02-27

2-Chloro-n-4-(4-methylphenyl)-1,3-thiazol-2-ylacetamideに関する追加情報

Introduction to 2-Chloro-n-4-(4-methylphenyl)-1,3-thiazol-2-ylacetamide (CAS No. 6081-87-4)

2-Chloro-n-4-(4-methylphenyl)-1,3-thiazol-2-ylacetamide, a compound with the chemical formula C14H12ClN3OS, is a significant molecule in the field of pharmaceutical chemistry. This compound is characterized by its chloro-substituted thiazole core and a 4-methylphenyl moiety, which contribute to its unique chemical properties and biological activities. The presence of these functional groups makes it a valuable scaffold for the development of novel therapeutic agents.

The CAS number 6081-87-4 provides a unique identifier for this compound, ensuring consistency and accuracy in scientific literature and industrial applications. The thiazole ring is a well-known pharmacophore in medicinal chemistry, often found in drugs with diverse biological effects, including antimicrobial, anti-inflammatory, and anticancer properties. The acetamide side chain further enhances the compound's potential for interaction with biological targets.

In recent years, there has been growing interest in thiazole derivatives due to their broad spectrum of biological activities. Research has demonstrated that compounds containing the thiazole scaffold can modulate various cellular processes, making them promising candidates for drug discovery. Specifically, the chloro-n-4-(4-methylphenyl)-1,3-thiazol-2-ylacetamide has shown potential in inhibiting certain enzymes and receptors involved in pathological conditions.

One of the most compelling aspects of this compound is its structural flexibility, which allows for modifications that can enhance its pharmacological properties. For instance, the chloro substituent can be easily replaced or modified to explore different biological activities. Similarly, the 4-methylphenyl group can be altered to improve solubility or target specificity. These features make 2-Chloro-n-4-(4-methylphenyl)-1,3-thiazol-2-ylacetamide a versatile molecule for medicinal chemists.

The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions. The thiazole core is typically synthesized via cyclization reactions involving sulfur-containing precursors. Subsequent functionalization with the chloro group and the 4-methylphenyl moiety requires careful selection of reagents and catalysts to ensure high yield and purity. Advanced synthetic techniques, such as transition metal-catalyzed cross-coupling reactions, have been employed to improve the efficiency of these transformations.

Evaluation of the pharmacological properties of 2-Chloro-n-4-(4-methylphenyl)-1,3-thiazol-2-ylacetamide has revealed several promising applications. Preclinical studies have indicated that this compound exhibits inhibitory activity against various enzymes implicated in inflammatory diseases and cancer. The thiazole ring interacts with specific amino acid residues in these enzymes, leading to reduced enzymatic activity and subsequent modulation of signaling pathways.

Furthermore, the acetamide side chain contributes to the compound's ability to cross cell membranes, enhancing its bioavailability. This feature is crucial for developing effective therapeutic agents that can reach their target sites within the body. Additionally, the compound's stability under various physiological conditions makes it a suitable candidate for further development into a drug candidate.

The latest research in medicinal chemistry has highlighted the importance of structure-activity relationships (SAR) in drug design. By analyzing the SAR of 2-Chloro-n-4-(4-methylphenyl)-1,3-thiazol-2-ylacetamide and related compounds, scientists have gained valuable insights into optimizing its biological activity. For example, modifications to the chloro substituent have been shown to alter its binding affinity to specific targets. Similarly, changes to the 4-methylphenyl group can influence its metabolic stability and pharmacokinetic properties.

In conclusion, 2-Chloro-n-4-(4-methylphenyl)-1,3-thiazol-2-ylacetamide (CAS No. 6081-87-4) is a fascinating molecule with significant potential in pharmaceutical research. Its unique structural features make it a valuable scaffold for developing novel therapeutic agents targeting various diseases. Ongoing studies continue to explore its biological activities and optimize its pharmacological properties through structural modifications.

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清らかである:99%/99%
はかる:250mg/1g
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